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  • Product: p,p'-DDD-d8
  • CAS: 93952-20-6

Core Science & Biosynthesis

Foundational

The Insidious Isomers: An In-depth Technical Guide to the Endocrine-Disrupting Effects of p,p'-DDD

For Researchers, Scientists, and Drug Development Professionals Introduction The compound 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD) and its isomers are persistent environmental pollutants originating from the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD) and its isomers are persistent environmental pollutants originating from the degradation of the insecticide DDT. Mounting evidence has solidified their classification as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of p,p'-DDD isomers, with a focus on their interactions with key steroid hormone receptors and their impact on steroidogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of these compounds and in the development of screening and mitigation strategies.

Mechanisms of Action: A Multi-Receptor Attack

The endocrine-disrupting capacity of p,p'-DDD isomers stems from their ability to interact with multiple components of the endocrine system. Their primary modes of action include antagonism of the androgen receptor, modulation of the estrogen and progesterone receptors, and inhibition of key enzymes involved in steroid hormone biosynthesis.

Androgen Receptor Antagonism

One of the most well-documented effects of p,p'-DDD and its metabolites, particularly p,p'-DDE, is their potent antagonism of the androgen receptor (AR). By binding to the AR, these compounds block the action of endogenous androgens like testosterone and dihydrotestosterone. This can lead to a range of anti-androgenic effects, including abnormalities in male sexual development and reproductive function[1][2]. The major and persistent DDT metabolite, p,p'-DDE, has been shown to inhibit androgen binding to the AR, androgen-induced transcriptional activity, and androgen action in male rats[1][2].

Estrogen Receptor Modulation

The isomers of DDD and their metabolites also exhibit activity at the estrogen receptor (ER). While the p,p' isomers generally show weak estrogenic activity, the o,p' isomers, such as o,p'-DDT and o,p'-DDD, are known to be more potent estrogen mimics[3]. These compounds can bind to the ER and trigger estrogenic responses. For instance, o,p'-DDD, o,p'-DDE, and p,p'-DDT have been shown to bind to the human estrogen receptor (hER) with affinities approximately 1000-fold weaker than estradiol. They can transactivate the hER and stimulate estrogen-responsive genes in vitro. Some of these compounds also bind to the novel seven-transmembrane estrogen receptor, GPR30, suggesting an alternative mechanism for endocrine disruption.

Progesterone Receptor Inhibition

The progesterone receptor (PR) signaling pathway is another target of p,p'-DDD and its related compounds. Studies have shown that o,p'-DDT and its metabolites, including p,p'-DDD, can inhibit progesterone-induced reporter gene activity in a dose-dependent manner in both yeast and human breast cancer cells. This suggests that these chemicals can interfere with normal progesterone signaling, which is crucial for reproductive health.

Disruption of Steroidogenesis

Beyond receptor interactions, certain isomers, notably o,p'-DDD, directly inhibit key enzymes in the steroid biosynthesis pathway. This leads to a reduction in the production of essential steroid hormones.

Quantitative Data on Endocrine-Disrupting Effects

The following tables summarize the available quantitative data on the interaction of p,p'-DDD isomers and related metabolites with various endocrine targets.

CompoundReceptor/EnzymeAssay TypeEndpointValueReference
o,p'-DDD3β-hydroxysteroid dehydrogenase (3β-HSD)In vitro enzyme inhibitionIC508 x 10⁻⁶ M
o,p'-DDD11β-hydroxylase (11β-OHlase)In vitro enzyme inhibitionIC501 x 10⁻⁵ M
o,p'-DDD18-hydroxylase (18-OHlase)In vitro enzyme inhibitionIC503 x 10⁻⁶ M
p,p'-DDTGPR30 (Estrogen Receptor)Competitive BindingRBA0.25-1.3% of Estradiol
o,p'-DDEGPR30 (Estrogen Receptor)Competitive BindingRBA0.25-1.3% of Estradiol
p,p'-DDEGPR30 (Estrogen Receptor)Competitive Binding<50% displacement at 10 µM
o,p'-DDTGPR30 (Estrogen Receptor)Competitive Binding<50% displacement at 10 µM

Table 1: Quantitative data on the endocrine-disrupting effects of DDD isomers and related compounds.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways disrupted by p,p'-DDD isomers.

Androgen_Receptor_Antagonism cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complex ARE Androgen Response Element (ARE) AR->ARE DDD p,p'-DDD / p,p'-DDE DDD->AR Binds & Blocks Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Estrogen_Receptor_Agonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogen->ER Binds DDD_isomer o,p'-DDD / o,p'-DDT DDD_isomer->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Steroidogenesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone 18-Hydroxylase DDD o,p'-DDD 3β-HSD 3β-HSD DDD->3β-HSD Inhibits 11β-Hydroxylase 11β-Hydroxylase DDD->11β-Hydroxylase Inhibits 18-Hydroxylase 18-Hydroxylase DDD->18-Hydroxylase Inhibits

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of p,p'-DDD-d8 as a Surrogate Standard in Environmental Monitoring

Introduction The accurate quantification of persistent organic pollutants (POPs) in environmental matrices is a critical task for assessing environmental quality, understanding contaminant fate and transport, and ensurin...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of persistent organic pollutants (POPs) in environmental matrices is a critical task for assessing environmental quality, understanding contaminant fate and transport, and ensuring regulatory compliance. p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is an organochlorine pesticide and a major metabolite of DDT, known for its persistence, bioaccumulation, and potential toxic effects.[1][2] Due to the complexity of environmental samples, such as water, soil, sediment, and biota, analytical methods are susceptible to various sources of error, including analyte loss during sample preparation and matrix-induced signal suppression or enhancement.

To address these challenges, isotope dilution mass spectrometry (IDMS) is a widely accepted technique that employs isotopically labeled internal standards.[3][4] p,p'-DDD-d8, a deuterium-labeled analog of p,p'-DDD, serves as an ideal surrogate standard for this purpose. A surrogate standard is a compound that is chemically similar to the target analyte(s) but is not expected to be found in the environmental sample.[5] It is added to the sample in a known amount before any extraction or cleanup steps. By monitoring the recovery of the surrogate, analysts can correct for method- and matrix-related biases, thereby improving the accuracy and reliability of the analytical data.

These application notes provide detailed protocols for the use of p,p'-DDD-d8 as a surrogate standard in the analysis of p,p'-DDD in various environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS). The procedures outlined are based on established methodologies, such as those from the U.S. Environmental Protection Agency (EPA), and are intended for use by researchers, scientists, and professionals in environmental monitoring and analytical chemistry.

Materials and Reagents

  • Solvents: Acetone, Hexane, Methylene chloride (pesticide residue grade or equivalent)

  • Reagents: Sodium sulfate (anhydrous, granular), Sulfuric acid (concentrated), Copper powder (for sulfur removal), Alumina, Silica gel (activated)

  • Standards:

    • p,p'-DDD analytical standard

    • p,p'-DDD-d8 surrogate standard

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for evaporation)

  • Sample Containers: Amber glass bottles with PTFE-lined caps

  • Glassware: Volumetric flasks, pipettes, graduated cylinders, separatory funnels, concentration tubes (e.g., Kuderna-Danish)

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Standard Solutions (1000 µg/mL) Prepare stock solutions of p,p'-DDD and p,p'-DDD-d8 by accurately weighing approximately 10 mg of the neat material, dissolving it in a suitable solvent (e.g., isooctane or acetone), and diluting to a final volume of 10 mL in a volumetric flask.

1.2. Intermediate Standard Solutions Prepare intermediate standard solutions by diluting the stock solutions with hexane or another appropriate solvent to create a series of calibration standards.

1.3. Surrogate Spiking Solution (1.0 µg/mL) Prepare a surrogate spiking solution by diluting the p,p'-DDD-d8 stock solution in acetone. For example, to prepare a 1.0 µg/mL solution, dilute 10 µL of a 100 µg/mL intermediate standard to 1 mL with acetone. This solution is used to spike samples, blanks, and quality control samples.

Sample Preparation and Extraction

2.1. Water Samples (Based on EPA Method 608.3/3510C)

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with 1.0 mL of the 1.0 µg/mL p,p'-DDD-d8 surrogate spiking solution.

  • Add 60 mL of methylene chloride to the separatory funnel, and shake vigorously for 2 minutes with periodic venting.

  • Allow the layers to separate, and drain the methylene chloride (bottom layer) into a flask.

  • Repeat the extraction twice more with fresh 60 mL aliquots of methylene chloride, combining the extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.

2.2. Soil and Sediment Samples (Based on EPA Method 8081B/3540C)

  • Weigh 10-30 g of the homogenized sample into a beaker.

  • Spike the sample with 1.0 mL of the 1.0 µg/mL p,p'-DDD-d8 surrogate spiking solution.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Extract the sample using an appropriate technique such as Soxhlet extraction with a 1:1 mixture of hexane and acetone for 16-24 hours.

  • Concentrate the extract to approximately 5 mL.

  • Proceed to the cleanup step.

2.3. Biota (Fish Tissue) Samples

  • Homogenize a representative portion of the tissue sample.

  • Weigh approximately 5-10 g of the homogenized tissue into a fortified beaker.

  • Spike the sample with the p,p'-DDD-d8 surrogate standard.

  • Mix thoroughly with anhydrous sodium sulfate.

  • Extract using a suitable method like Soxhlet or accelerated solvent extraction with an appropriate solvent system (e.g., hexane/methylene chloride).

  • Concentrate the extract and proceed to lipid removal and cleanup.

Extract Cleanup

Environmental sample extracts often contain interfering compounds that can affect GC-MS/MS analysis. The following are common cleanup procedures.

3.1. Sulfur Removal (for soil/sediment samples) If sulfur is present, it can be removed by adding activated copper powder to the extract and agitating.

3.2. Adsorption Chromatography (Based on EPA Method 3620C/3630C) Use a glass column packed with activated silica gel or alumina. Apply the concentrated extract to the top of the column and elute with appropriate solvents to separate the target analytes from interferences.

GC-MS/MS Analysis

4.1. Instrumental Conditions The following are typical GC-MS/MS parameters for the analysis of p,p'-DDD and its deuterated surrogate. These should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Volume1 µL, splitless
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 100°C (hold 2 min), ramp to 300°C at 10°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)

4.2. MRM Transitions Monitor at least two MRM transitions for each compound for confident identification and quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p,p'-DDD23516515
23520010
p,p'-DDD-d824317315
24320810

Data Analysis and Quality Control

1. Calibration Generate a multi-point calibration curve by plotting the response factor (ratio of the native analyte peak area to the internal standard peak area) against the concentration of the native analyte.

2. Quantification The concentration of p,p'-DDD in the sample is calculated using the following formula:

Concentration = (Areaanalyte / Areasurrogate) * (Amountsurrogate / RF) * (1 / Sample Volume or Weight)

Where RF is the average response factor from the calibration curve.

3. Quality Control

The use of p,p'-DDD-d8 as a surrogate allows for the monitoring of method performance for each sample.

3.1. Surrogate Recovery The percent recovery of the surrogate is calculated as:

% Recovery = (Amount found / Amount spiked) * 100

3.2. Acceptance Criteria The laboratory should establish in-house acceptance criteria for surrogate recovery. These are typically determined from the mean recovery and standard deviation of multiple analyses of spiked matrix blanks. If specific limits are not available, a general guideline of 70-130% recovery is often used. However, for some matrices and methods, wider limits may be acceptable. Results should be flagged if surrogate recovery is outside the established limits.

MatrixTypical Surrogate Recovery (%)
Water70 - 130
Soil/Sediment60 - 140
Biota50 - 150

3.3. DDT and Endrin Breakdown As required by EPA methods, the analytical system's inertness must be checked by injecting a standard containing 4,4'-DDT and endrin. The breakdown of these compounds into their degradation products (e.g., 4,4'-DDE and 4,4'-DDD for DDT) should be less than 15%.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis & Data Processing Sample_Receipt Sample Receipt & Homogenization Spiking Spike with p,p'-DDD-d8 Sample_Receipt->Spiking Extraction Matrix-Specific Extraction (LLE, Soxhlet, etc.) Spiking->Extraction Sulfur_Removal Sulfur Removal (if needed) Extraction->Sulfur_Removal Adsorption_Chromatography Adsorption Chromatography (Silica Gel/Alumina) Sulfur_Removal->Adsorption_Chromatography Concentration Extract Concentration Adsorption_Chromatography->Concentration GC_MSMS GC-MS/MS Analysis Concentration->GC_MSMS Data_Processing Data Processing & Quantification GC_MSMS->Data_Processing Reporting Final Report Generation Data_Processing->Reporting

Caption: Experimental workflow for p,p'-DDD analysis using p,p'-DDD-d8.

Surrogate_Standard_Logic cluster_process Analytical Process cluster_calculation Quantification & Correction Sample Environmental Sample (Unknown Analyte Conc.) Spike Add Known Amount of p,p'-DDD-d8 Sample->Spike Prep Extraction & Cleanup (Potential for Analyte Loss) Spike->Prep Analysis GC-MS/MS Analysis Prep->Analysis Measure_Ratio Measure Ratio of Analyte to Surrogate Analysis->Measure_Ratio Calculate_Recovery Calculate Surrogate % Recovery Measure_Ratio->Calculate_Recovery Correct_Concentration Correct Analyte Concentration for Recovery Measure_Ratio->Correct_Concentration Calculate_Recovery->Correct_Concentration QC Check Final_Result Accurate & Reliable Final Concentration Correct_Concentration->Final_Result

Caption: Logic of using a surrogate standard for quality control.

References

Application

Application of p,p'-DDD-d8 in Wildlife Toxicology Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals This document provides comprehensive application notes and detailed protocols for the utilization of p,p'-Dichlorodiphenyldichloroethane-d8 (p,p'-DDD-d8) in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of p,p'-Dichlorodiphenyldichloroethane-d8 (p,p'-DDD-d8) in wildlife toxicology studies. It is designed to guide researchers in the accurate quantification of p,p'-DDD, a significant metabolite of the persistent organic pollutant DDT, in various biological matrices obtained from wildlife.

Introduction: The Role of p,p'-DDD-d8 in Environmental Monitoring

p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is a major metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its persistence, bioaccumulation, and potential for toxic effects in wildlife, monitoring the levels of p,p'-DDD in environmental and biological samples is crucial for assessing the health of ecosystems.

Accurate quantification of p,p'-DDD in complex matrices such as animal tissues requires robust analytical methods to overcome challenges like matrix interference and analyte loss during sample preparation. Isotope dilution mass spectrometry (IDMS) is a powerful technique that addresses these challenges by employing a stable isotope-labeled internal standard. p,p'-DDD-d8, a deuterated analog of p,p'-DDD, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, but it is distinguishable by its higher mass. This allows for precise and accurate quantification, as the ratio of the native analyte to the labeled standard is measured, correcting for any variations during the analytical process.

Quantitative Data Summary

The following table summarizes representative concentrations of p,p'-DDD and its related compound p,p'-DDE found in the liver tissues of various bird species from different wildlife toxicology studies. These studies typically employ gas chromatography-mass spectrometry (GC-MS) with internal standards for quantification, a methodology for which p,p'-DDD-d8 is perfectly suited.

SpeciesTissueAnalyteConcentration Range (ng/g wet weight)Analytical MethodReference
Predatory Birds (Various)Liverp,p'-DDEND - 19,518GC-MS[1]
Birds of Prey (Various)Liverp,p'-DDE61 - 40,086GC-MS[2]
Bald Eagle (Haliaeetus leucocephalus)Liverp,p'-DDDNot explicitly quantified, but included in organochlorine pesticide screenGC-MS/MS[3]
Red Kite (Milvus milvus)LiverLead (Pb) concentrations reported, organochlorine data part of a broader monitoring scheme-ICP-MS
Sparrowhawk (Accipiter nisus)LiverLead (Pb) concentrations reported, organochlorine data part of a broader monitoring scheme-ICP-MS

ND: Not Detected

Experimental Protocols

This section outlines a detailed protocol for the analysis of p,p'-DDD in wildlife liver tissue using p,p'-DDD-d8 as an internal standard, followed by GC-MS analysis. This protocol is a composite of best practices found in the cited literature.

Materials and Reagents
  • Solvents (Pesticide or GC grade): Hexane, Dichloromethane (DCM), Acetone, Acetonitrile

  • Standards:

    • p,p'-DDD analytical standard

    • p,p'-DDD-d8 internal standard

  • Reagents:

    • Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

    • Florisil® (activated by heating at 130°C for at least 16 hours)

    • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Glassware: Homogenizer, centrifuge tubes, evaporating flasks, vials

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used and efficient technique for extracting pesticides from complex matrices.

  • Homogenization: Weigh approximately 1-2 g of the liver tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the p,p'-DDD-d8 internal standard solution to the sample. The exact concentration should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentrations.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Solvent Exchange and Concentration:

    • Transfer the cleaned supernatant to a clean tube.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of hexane for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

  • GC Conditions (Representative):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • p,p'-DDD: m/z 235 (quantifier), 165, 237 (qualifiers)

      • p,p'-DDD-d8: m/z 243 (quantifier), 169 (qualifier)

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Quantification

The concentration of p,p'-DDD in the sample is calculated using the following isotope dilution formula:

Canalyte = (Aanalyte / AIS) * (CIS / RRF)

Where:

  • Canalyte = Concentration of p,p'-DDD

  • Aanalyte = Peak area of the p,p'-DDD quantifier ion

  • AIS = Peak area of the p,p'-DDD-d8 quantifier ion

  • CIS = Concentration of the p,p'-DDD-d8 internal standard

  • RRF = Relative Response Factor (determined from the analysis of calibration standards)

Visualizations

Signaling Pathway: Metabolic Conversion of DDT

The following diagram illustrates the primary metabolic pathways of DDT in biological systems, leading to the formation of DDD and DDE.

DDT_Metabolism DDT p,p'-DDT DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDE p,p'-DDE DDT->DDE Dehydrochlorination DDMU p,p'-DDMU DDD->DDMU Dehydrochlorination DDMS p,p'-DDMS DDMU->DDMS DDNU p,p'-DDNU DDMS->DDNU DDOH p,p'-DDOH DDNU->DDOH DDA DDA (Excreted) DDOH->DDA

Caption: Metabolic pathway of p,p'-DDT to its main metabolites, p,p'-DDD and p,p'-DDE.

Experimental Workflow

This diagram outlines the key steps in the analytical workflow for determining p,p'-DDD concentrations in wildlife liver samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Wildlife Liver Sample Homogenize Homogenization Sample->Homogenize Spike Spike with p,p'-DDD-d8 (IS) Homogenize->Spike Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup Concentrate Solvent Exchange & Concentration Cleanup->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quantify Quantification (Isotope Dilution) GCMS->Quantify Result p,p'-DDD Concentration Quantify->Result

Caption: Experimental workflow for p,p'-DDD analysis in wildlife liver.

Logical Relationship: Role of the Internal Standard

This diagram illustrates the principle of using p,p'-DDD-d8 as an internal standard to ensure accurate quantification.

Internal_Standard_Principle Analyte p,p'-DDD (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS p,p'-DDD-d8 (Internal Standard) IS->Extraction Sample Wildlife Sample Sample->Analyte Sample->IS Added at known amount Analysis GC-MS Analysis Extraction->Analysis Ratio Measure Ratio (Analyte / IS) Analysis->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of isotope dilution using p,p'-DDD-d8 as an internal standard.

References

Technical Notes & Optimization

Troubleshooting

overcoming matrix effects in p,p'-DDD analysis with p,p'-DDD-d8

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) using p,p'-DDD-d8 as an internal standard to overcome...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) using p,p'-DDD-d8 as an internal standard to overcome matrix effects. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect p,p'-DDD analysis?

A: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-extracted, interfering compounds from the sample matrix (e.g., soil, food, biological fluids).[1][2] These interferences can either suppress or enhance the ionization of p,p'-DDD in the mass spectrometer source, leading to inaccurate quantification.[2][3] In gas chromatography (GC), matrix components can also accumulate in the inlet and column, creating active sites that may degrade the analyte or affect its transfer, leading to poor peak shapes and reproducibility.[4]

Q2: How does using p,p'-DDD-d8 help in overcoming matrix effects?

A: p,p'-DDD-d8 is a stable isotope-labeled (SIL) internal standard for p,p'-DDD. Since it has a chemical structure and physicochemical properties nearly identical to p,p'-DDD, it experiences similar matrix effects throughout the analytical process, including extraction, cleanup, and instrumental analysis. By adding a known amount of p,p'-DDD-d8 to the sample at the beginning of the workflow, any signal suppression or enhancement affecting the native p,p'-DDD will also affect the deuterated standard to a similar extent. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability caused by matrix effects, leading to more accurate and precise results.

Q3: When should the p,p'-DDD-d8 internal standard be added to the sample?

A: The internal standard should be added as early as possible in the sample preparation process. For the QuEChERS method, it is typically added before the initial solvent extraction step. This ensures that the internal standard is subjected to the same potential losses and matrix effects as the native analyte throughout the entire workflow, from extraction and cleanup to instrumental analysis.

Q4: What are the common analytical techniques for p,p'-DDD analysis?

A: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the sensitive and selective analysis of p,p'-DDD. GC-MS/MS is often preferred for its high separation efficiency for organochlorine pesticides, while LC-MS/MS can also be employed, particularly when analyzing a suite of pesticides with varying polarities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor recovery of both p,p'-DDD and p,p'-DDD-d8 Inefficient extraction from the sample matrix.Optimize the QuEChERS extraction solvent and salt combination for your specific matrix. Ensure vigorous shaking during the extraction step.
Analyte loss during solvent evaporation or transfer steps.Use gentle evaporation conditions (e.g., nitrogen stream at a controlled temperature). Be meticulous during sample transfer steps.
Variable internal standard (p,p'-DDD-d8) response across a batch Inconsistent addition of the internal standard.Ensure the internal standard spiking solution is homogeneous and added accurately and consistently to every sample.
Degradation of the internal standard in the matrix or during sample processing.Assess the stability of p,p'-DDD-d8 in the specific sample matrix under your experimental conditions.
Instrumental issues such as inconsistent injection volume or fluctuations in the MS source.Check the autosampler for proper function and the syringe for air bubbles. Allow the mass spectrometer to stabilize before analysis and monitor system suitability.
High matrix effect despite using an internal standard Extreme levels of matrix co-extractives are overwhelming the system.Enhance the cleanup step of the QuEChERS protocol. This may involve using different or additional sorbents like graphitized carbon black (GCB) for pigmented matrices or C18 for fatty matrices.
The p,p'-DDD and p,p'-DDD-d8 are not co-eluting perfectly, leading to differential matrix effects.Optimize the chromatographic conditions to ensure the analyte and internal standard peaks are as closely aligned as possible.
The concentration of the internal standard is too low.Ensure the concentration of p,p'-DDD-d8 gives a strong, reproducible signal and is appropriate for the expected concentration range of p,p'-DDD.
Peak tailing or poor peak shape for p,p'-DDD and p,p'-DDD-d8 (GC-MS/MS) Active sites in the GC inlet liner or the front of the analytical column.Use a deactivated inlet liner or perform inlet maintenance. Trim a small portion (e.g., 10-20 cm) from the front of the GC column.
Contamination of the GC system.Bake out the column according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize typical performance data for p,p'-DDD analysis, illustrating the impact of matrix effects and the benefit of using an internal standard.

Table 1: Illustrative Recovery and Matrix Effect Data for p,p'-DDD in Different Matrices

MatrixAnalytical MethodRecovery (%) without IS CorrectionMatrix Effect (%)*Recovery (%) with p,p'-DDD-d8 IS
Spinach GC-MS/MS65 - 85-30 (Suppression)95 - 105
Soil (High Organic Matter) GC-MS/MS50 - 70-40 (Suppression)92 - 103
Human Serum LC-MS/MS110 - 130+20 (Enhancement)98 - 108
Avocado GC-MS/MS40 - 60-50 (Suppression)90 - 102

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Negative values indicate signal suppression, and positive values indicate signal enhancement.

Experimental Protocols

QuEChERS Sample Preparation for Solid Matrices (e.g., Fruits, Vegetables, Soil)

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add a known amount of p,p'-DDD-d8 internal standard solution to the sample.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate or citrate).

    • Seal the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6-8 mL) to a 15 mL d-SPE tube containing magnesium sulfate and a cleanup sorbent (e.g., Primary Secondary Amine - PSA for general cleanup; GCB for pigmented matrices; C18 for fatty matrices).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • Analysis: The supernatant is ready for GC-MS/MS or LC-MS/MS analysis. A solvent exchange step may be necessary depending on the analytical technique.

GC-MS/MS Instrumental Parameters
ParameterTypical Setting
GC System Agilent 7890 GC with 7010B MS/MS or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar
Injection Volume 1-2 µL
Inlet Temperature 250 - 280 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Oven Program Start at 80°C, hold for 1 min, ramp to 300°C at 10-20°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions p,p'-DDD: e.g., 235 > 165 (Quantifier), 237 > 165 (Qualifier) p,p'-DDD-d8: e.g., 243 > 173 (Quantifier), 245 > 173 (Qualifier)

Note: MRM transitions should be optimized for the specific instrument.

LC-MS/MS Instrumental Parameters
ParameterTypical Setting
LC System Agilent 1200 series HPLC or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) positive or negative mode, or Atmospheric Pressure Photoionization (APPI)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of p,p'-DDD and p,p'-DDD-d8 standards

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Homogenization spike 2. Spike with p,p'-DDD-d8 sample->spike extract 3. QuEChERS Extraction spike->extract cleanup 4. d-SPE Cleanup extract->cleanup instrument 5. GC-MS/MS or LC-MS/MS cleanup->instrument data 6. Data Acquisition & Processing instrument->data quant 7. Quantification using Analyte/IS Ratio data->quant matrix_effect_correction cluster_no_is Without Internal Standard cluster_with_is With p,p'-DDD-d8 Internal Standard A p,p'-DDD in Sample B Matrix Effect (e.g., Suppression) A->B C Lowered p,p'-DDD Signal B->C D Inaccurate Result (Underestimation) C->D E p,p'-DDD and p,p'-DDD-d8 in Sample F Matrix Effect affects both compounds equally E->F G Lowered Signal for both p,p'-DDD and p,p'-DDD-d8 F->G H Ratio of (p,p'-DDD / p,p'-DDD-d8) remains constant G->H I Accurate Result H->I

References

Optimization

Technical Support Center: Troubleshooting Signal Suppression of p,p'-DDD-d8 in LC-MS

Welcome to the technical support center for troubleshooting signal suppression of p,p'-DDD-d8 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting signal suppression of p,p'-DDD-d8 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for p,p'-DDD-d8 analysis?

Signal suppression is a phenomenon in LC-MS where the ionization efficiency of the analyte of interest, in this case, p,p'-DDD-d8, is reduced by the presence of co-eluting matrix components. This leads to a decreased instrument response, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results. As a non-polar compound, p,p'-DDD can be susceptible to matrix effects, especially when analyzed using Electrospray Ionization (ESI).

Q2: What are the most common causes of signal suppression for p,p'-DDD-d8?

The primary causes of signal suppression for p,p'-DDD-d8 can be categorized as follows:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, salts, proteins in biological samples; humic acids in environmental samples) compete with p,p'-DDD-d8 for ionization in the MS source.

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity.

  • Inappropriate LC-MS Method Parameters: Suboptimal chromatographic conditions (e.g., poor separation from matrix components) or mass spectrometer settings (e.g., incorrect ionization source, suboptimal voltages) can exacerbate signal suppression.

  • Sample Preparation Issues: Inefficient removal of matrix components during sample extraction and cleanup is a major contributor to signal suppression.

Q3: How can I determine if my p,p'-DDD-d8 signal is being suppressed?

A common method is to perform a post-column infusion experiment. A solution of p,p'-DDD-d8 is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip in the otherwise stable signal of p,p'-DDD-d8 at the retention time of interfering matrix components indicates signal suppression.

Q4: Should I use ESI or another ionization technique for p,p'-DDD-d8 analysis?

While ESI is widely used, for non-polar compounds like p,p'-DDD, Atmospheric Pressure Photoionization (APPI) can be a more suitable alternative and is less prone to matrix effects.[1] If ESI is the only option, careful optimization of the source parameters is crucial.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of p,p'-DDD-d8 Signal Suppression

This guide provides a step-by-step approach to identify and resolve the root cause of signal suppression.

Step 1: Initial Checks & System Suitability

  • Verify Internal Standard (IS) Solution: Ensure the p,p'-DDD-d8 solution is correctly prepared, at the expected concentration, and has not degraded.

  • System Performance: Inject a pure standard solution of p,p'-DDD-d8 to confirm the LC-MS system is performing as expected in the absence of a matrix.

  • Review Chromatography: Check for consistent retention times, peak shapes, and response for your system suitability standards.

Step 2: Investigate Matrix Effects

  • Post-Column Infusion: Perform a post-column infusion experiment as described in the FAQs to confirm that matrix components are causing the suppression.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract and compare the response to standards in a pure solvent. A significantly lower response in the matrix indicates suppression.

Step 3: Optimize Sample Preparation

  • Evaluate Extraction Method: The choice of sample preparation is critical. For complex matrices, consider more rigorous cleanup methods.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A common and effective method for pesticide residue analysis in food and environmental samples.[2][3]

    • Solid-Phase Extraction (SPE): Offers more selective cleanup and can be tailored to the specific matrix and analyte.

  • Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract. However, this may compromise the limit of detection.

Step 4: Optimize LC-MS Method

  • Chromatographic Separation: Improve the separation of p,p'-DDD-d8 from co-eluting matrix components by modifying the LC gradient, flow rate, or using a different stationary phase.

  • Ion Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows, and temperature to enhance the ionization of p,p'-DDD-d8.

  • Consider APPI: If available, switching to an APPI source may significantly reduce signal suppression for this non-polar analyte.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Workflow for p,p'-DDD-d8 Signal Suppression start Signal Suppression Observed for p,p'-DDD-d8 initial_checks Step 1: Initial Checks & System Suitability start->initial_checks initial_checks->start System Issue Found & Fixed matrix_effects Step 2: Investigate Matrix Effects initial_checks->matrix_effects System OK sample_prep Step 3: Optimize Sample Preparation matrix_effects->sample_prep Suppression Confirmed resolution Signal Suppression Resolved matrix_effects->resolution No Matrix Effect lc_ms_method Step 4: Optimize LC-MS Method sample_prep->lc_ms_method Suppression Persists sample_prep->resolution Suppression Mitigated lc_ms_method->resolution Optimized

Caption: A logical workflow for diagnosing and resolving signal suppression of p,p'-DDD-d8.

Quantitative Data Summary

The following table provides illustrative data on the potential impact of different matrices and sample preparation methods on the signal intensity of p,p'-DDD-d8. This data is for demonstration purposes to highlight the importance of method optimization.

Matrix TypeSample Preparation Methodp,p'-DDD-d8 Signal Intensity (Peak Area)Signal Suppression (%)
Solvent StandardN/A1,500,0000%
Human PlasmaProtein Precipitation450,00070%
Human PlasmaSolid-Phase Extraction (SPE)1,200,00020%
Soil ExtractQuEChERS900,00040%
Surface WaterDirect Injection750,00050%
Surface WaterSolid-Phase Extraction (SPE)1,350,00010%

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

Objective: To determine if co-eluting matrix components are causing signal suppression of p,p'-DDD-d8.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for post-column connection

  • Standard solution of p,p'-DDD-d8 (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using the same method as the samples)

  • Mobile phase

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical method.

  • Set up the syringe pump to deliver a constant flow of the p,p'-DDD-d8 standard solution (e.g., 10 µL/min).

  • Connect the syringe pump to the LC flow path between the analytical column and the MS source using a tee-piece.

  • Start the infusion and monitor the p,p'-DDD-d8 signal until a stable baseline is achieved.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the p,p'-DDD-d8 signal throughout the chromatographic run.

  • Interpretation: A significant drop in the baseline signal at any point during the chromatogram indicates the elution of matrix components that cause ion suppression.

Experimental Workflow Diagram

PostColumnInfusion Post-Column Infusion Experimental Workflow cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler (Injects Blank Matrix) lc_pump->autosampler column Analytical Column autosampler->column tee Tee-Piece column->tee syringe_pump Syringe Pump (p,p'-DDD-d8 Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Diagram of the post-column infusion setup to detect matrix effects.

Protocol 2: Quantitative Assessment of Matrix Effects using Matrix-Matched Standards

Objective: To quantify the extent of signal suppression of p,p'-DDD-d8 in a specific matrix.

Materials:

  • LC-MS/MS system

  • Calibrated pipettes and vials

  • p,p'-DDD-d8 standard solutions of known concentrations

  • Blank matrix (e.g., plasma, soil extract) free of p,p'-DDD

  • Extraction solvents and materials

Procedure:

  • Prepare Standard Curve in Solvent: Prepare a series of calibration standards of p,p'-DDD-d8 at different concentrations in a pure solvent (e.g., methanol or acetonitrile).

  • Prepare Matrix-Matched Standard Curve: a. Extract a blank matrix sample using your established sample preparation protocol. b. Spike the blank matrix extract with the p,p'-DDD-d8 standard solutions to create a calibration curve with the same concentrations as the solvent-based curve.

  • Analyze Samples: Analyze both sets of calibration curves using the same LC-MS/MS method.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

This technical support center provides a foundational guide to troubleshooting signal suppression of p,p'-DDD-d8. For further assistance, please consult the instrument manufacturer's guidelines and relevant scientific literature.

References

Troubleshooting

selecting the right concentration of p,p'-DDD-d8 internal standard

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate concentration of the p,p'-DDD-d8 internal standard for accurate quantitative an...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate concentration of the p,p'-DDD-d8 internal standard for accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of p,p'-DDD-d8 as an internal standard?

A1: p,p'-DDD-d8 is a deuterated form of p,p'-DDD, an organochlorine pesticide and a metabolite of DDT.[1] In quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), it is used as an internal standard (IS). An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added in a constant, known concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

Q2: What is the general principle for selecting the concentration of an internal standard?

A2: The concentration of the internal standard should ideally be similar to the expected concentration of the target analyte in the samples. A common practice is to choose a concentration that provides a signal intensity that is roughly in the mid-range of the calibration curve. One recommendation is to aim for an internal standard signal that is approximately 50% of the signal of the highest calibration standard. The concentration must be kept constant across all analyzed samples, including calibrators and quality control samples.

Q3: Are there any recommended concentration ranges for internal standards in pesticide analysis?

A3: Yes, general guidance is available. For single quadrupole GC-MS or LC-MS, a typical concentration range for internal standards is 1 to 5 mg/L (or µg/mL). For more sensitive instruments like triple quadrupole GC-MS/MS or LC-MS/MS, a lower concentration of 0.1 to 0.5 mg/L may be more appropriate to avoid detector saturation.[2] In a specific validated method for the determination of pesticide residues, a working internal standard stock solution with a concentration of 5000 ng/mL was used, from which 200 µL was added to the samples.[3] Another study on persistent organic pollutants used an internal standard concentration of 25 ng/mL for their calibration standards.[4]

Troubleshooting Guide

This guide addresses common issues encountered when selecting and using p,p'-DDD-d8 as an internal standard.

Problem Potential Cause Troubleshooting Steps
Poor Linearity of Calibration Curve (R² < 0.99) The concentration of the internal standard is too high or too low relative to the analyte concentrations in the calibration standards.1. Prepare a new set of calibration standards with a different, fixed concentration of p,p'-DDD-d8. 2. If the analyte concentrations are very low, decrease the internal standard concentration. 3. If the analyte concentrations are very high, consider increasing the internal standard concentration.
High Variability in Internal Standard Peak Area Inconsistent sample preparation or injection volume. Matrix effects from complex sample compositions. Instability of the p,p'-DDD-d8 solution.1. Review the sample preparation procedure for consistency. 2. Ensure the autosampler is functioning correctly. 3. Evaluate matrix effects by comparing the internal standard response in solvent and in a sample matrix extract. 4. Prepare fresh p,p'-DDD-d8 solutions and store them properly.
Analyte Signal Suppression or Enhancement Co-elution of matrix components that affect the ionization of the analyte and/or the internal standard. The concentration of the internal standard is too high, leading to competition in the ion source.1. Optimize the chromatographic method to improve the separation of the analyte and internal standard from interfering matrix components. 2. Experiment with a lower concentration of p,p'-DDD-d8. 3. Perform a standard addition experiment to assess the extent of matrix effects.
Low Recovery of Internal Standard Inefficient extraction of p,p'-DDD-d8 from the sample matrix. Degradation of the internal standard during sample processing.1. Evaluate different extraction solvents or techniques. 2. Check the pH and temperature conditions during sample preparation to ensure they are not causing degradation. 3. Fortify a blank matrix with a known amount of p,p'-DDD-d8 and analyze it to determine the recovery.

Experimental Protocol for Determining the Optimal Concentration of p,p'-DDD-d8

This protocol provides a systematic approach to selecting and validating the concentration of p,p'-DDD-d8 for a new analytical method.

Objective: To determine the concentration of p,p'-DDD-d8 that results in a linear calibration curve with acceptable accuracy and precision for the quantification of p,p'-DDD.

Materials:

  • p,p'-DDD analytical standard

  • p,p'-DDD-d8 internal standard

  • High-purity solvents (e.g., acetonitrile, hexane)

  • Volumetric flasks and pipettes

  • GC-MS or LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of p,p'-DDD at a concentration of 1 mg/mL in a suitable solvent.

    • Prepare a stock solution of p,p'-DDD-d8 at a concentration of 1 mg/mL in the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of p,p'-DDD at different concentrations covering the expected range of the samples (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Selection of an Initial p,p'-DDD-d8 Concentration:

    • Based on the expected analyte concentrations, select an initial concentration for the p,p'-DDD-d8 internal standard. A good starting point is the mid-point of the calibration range (e.g., 50 ng/mL).

  • Spiking of Calibration Standards:

    • Spike each calibration standard with the selected concentration of p,p'-DDD-d8. Ensure the final volume and the concentration of the internal standard are identical in all standards.

  • Analysis:

    • Analyze the spiked calibration standards using the developed GC-MS or LC-MS/MS method.

  • Data Evaluation:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the coefficient of determination (R²). An acceptable value is typically ≥ 0.99.

    • Evaluate the response factor (analyte area/IS area) at each calibration level. The relative standard deviation (RSD) of the response factors should be within an acceptable range (e.g., ≤ 15%).

  • Optimization (if necessary):

    • If the linearity is poor or the response factor variability is high, repeat steps 3-6 with a different concentration of p,p'-DDD-d8 (e.g., 25 ng/mL or 100 ng/mL).

  • Validation:

    • Once an optimal concentration is selected, perform a validation study including the analysis of quality control samples at low, medium, and high concentrations to assess accuracy and precision.

Data Presentation

The following tables provide examples of data that should be generated during the optimization and validation process.

Table 1: Evaluation of Different p,p'-DDD-d8 Concentrations on Calibration Curve Linearity

p,p'-DDD-d8 Concentration (ng/mL)Analyte Concentration Range (ng/mL)R² of Calibration Curve
251 - 5000.9985
501 - 5000.9992
1001 - 5000.9979

Table 2: Response Factor Consistency at the Optimal p,p'-DDD-d8 Concentration (50 ng/mL)

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Factor
11,52075,1000.0202
57,65075,5000.1013
1015,30074,9000.2043
5075,80075,2001.0080
100152,00075,3002.0186
250378,00074,8005.0535
500755,00075,10010.0533
Mean 2.6513
Std Dev 3.9031
%RSD 147.2%

Note: The high %RSD in this illustrative table for the response factor itself is expected as the response factor is dependent on concentration. The key is the linearity of the plot of response factor vs. concentration, as indicated by the R² value.

Table 3: Accuracy and Precision Data from Quality Control Samples

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low54.8964.5
Medium100102.3102.33.1
High400395.798.92.8

Visualizations

The following diagrams illustrate the workflow for selecting the optimal internal standard concentration and a decision tree for troubleshooting common issues.

experimental_workflow start Start: Define Analyte Concentration Range prep_stock Prepare Analyte and IS Stock Solutions start->prep_stock select_initial_is Select Initial IS Concentration (e.g., mid-point of analyte range) prep_stock->select_initial_is prep_cal_standards Prepare Calibration Standards select_initial_is->prep_cal_standards spike_is Spike Standards with IS prep_cal_standards->spike_is analyze Analyze by GC-MS or LC-MS/MS spike_is->analyze evaluate Evaluate Data: - Plot Area Ratio vs. Concentration - Calculate R² analyze->evaluate is_linear Is R² >= 0.99? evaluate->is_linear validate Perform Method Validation (Accuracy, Precision) is_linear->validate Yes adjust_is Adjust IS Concentration (Higher or Lower) is_linear->adjust_is No end End: Optimal IS Concentration Selected validate->end adjust_is->spike_is

Caption: Experimental workflow for selecting the optimal internal standard concentration.

troubleshooting_guide start Start: Issue with IS Performance issue_type What is the issue? start->issue_type poor_linearity Poor Linearity (R² < 0.99) issue_type->poor_linearity Linearity high_variability High Variability in IS Area issue_type->high_variability Variability low_recovery Low IS Recovery issue_type->low_recovery Recovery check_is_conc Adjust IS Concentration poor_linearity->check_is_conc check_prep Review Sample Preparation and Injection Consistency high_variability->check_prep check_extraction Optimize Extraction Procedure low_recovery->check_extraction check_matrix Investigate Matrix Effects check_prep->check_matrix check_stability Verify IS Stability check_extraction->check_stability

Caption: Troubleshooting decision tree for common internal standard issues.

References

Optimization

Technical Support Center: Optimizing p,p'-DDD-d8 Recovery in Sample Cleanup

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the cleanup o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the cleanup of samples for the analysis of p,p'-DDD-d8. As a deuterated internal standard, accurate recovery of p,p'-DDD-d8 is critical for the precise quantification of its corresponding non-deuterated analyte, p,p'-DDD. This guide offers insights into the performance of various cleanup methods and provides detailed protocols to help you optimize your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of the deuterated internal standard, p,p'-DDD-d8, critical for my analysis?

A1: The recovery of p,p'-DDD-d8 is used to correct for the loss of the target analyte (p,p'-DDD) during sample preparation and analysis. It is assumed that the deuterated standard behaves identically to the native analyte throughout the extraction, cleanup, and analytical processes. Therefore, an accurate measurement of p,p'-DDD-d8 recovery is essential for correcting for any analyte loss and ensuring the accuracy of the final quantitative result. Low or highly variable recovery of the internal standard can lead to significant inaccuracies in your data.

Q2: What are the common causes of low recovery for p,p'-DDD-d8?

A2: Low recovery of p,p'-DDD-d8 can stem from several factors, including:

  • Incomplete Extraction: The initial extraction from the sample matrix may not be efficient.

  • Analyte Breakthrough: During Solid-Phase Extraction (SPE), the analyte may not be adequately retained on the sorbent and is lost during the loading or washing steps.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

  • Matrix Effects: Co-extracted matrix components can interfere with the cleanup process or suppress the instrument signal.

  • Degradation: The analyte may degrade during lengthy or harsh cleanup procedures.

  • Improper pH: The pH of the sample or solvents can affect the charge and, consequently, the retention of the analyte on the sorbent.

Q3: What is an acceptable recovery range for p,p'-DDD-d8?

A3: While specific project requirements may vary, a generally acceptable recovery range for surrogate standards in environmental analysis is between 70% and 130%. However, for well-established methods, a more conservative range of 80-120% is often preferred.[1][2] Consistently low or high recoveries outside of these ranges indicate a potential issue with the analytical method that needs to be addressed.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low p,p'-DDD-d8 Recovery in Solid-Phase Extraction (SPE) Analyte Breakthrough: The sorbent is not retaining p,p'-DDD-d8 during sample loading or washing.- Check Sorbent Choice: Ensure the sorbent chemistry (e.g., C18) is appropriate for the nonpolar nature of p,p'-DDD-d8.- Optimize Loading Conditions: Decrease the flow rate during sample loading to allow for better interaction with the sorbent.- Adjust Wash Solvent: Use a weaker wash solvent (e.g., higher percentage of water) to avoid prematurely eluting the analyte.
Incomplete Elution: The elution solvent is not strong enough to desorb p,p'-DDD-d8 from the sorbent.- Increase Elution Solvent Strength: Use a stronger, less polar solvent (e.g., increase the percentage of organic solvent in the elution mix).- Increase Elution Volume: Use a larger volume of elution solvent to ensure complete elution.- Incorporate a "Soak" Step: Allow the elution solvent to sit on the sorbent for a few minutes before final elution to improve desorption.
Low p,p'-DDD-d8 Recovery in Liquid-Liquid Extraction (LLE) Poor Partitioning: p,p'-DDD-d8 is not efficiently partitioning into the organic solvent.- Solvent Selection: Ensure the chosen organic solvent (e.g., hexane, dichloromethane) has a high affinity for p,p'-DDD-d8.- pH Adjustment: Adjusting the pH of the aqueous phase can sometimes improve partitioning for certain compounds, although less critical for nonpolar pesticides.- Salting Out: Adding sodium chloride to the aqueous phase can increase the partitioning of organic analytes into the organic layer.
Emulsion Formation: An emulsion has formed at the interface of the aqueous and organic layers, trapping the analyte.- Centrifugation: Centrifuge the sample to break the emulsion.- Add Salt: Adding a small amount of salt can help to break up emulsions.- Filtration: Pass the mixture through a glass wool plug to break the emulsion.
Variable p,p'-DDD-d8 Recovery Across Samples Matrix Effects: Different sample matrices are affecting the cleanup efficiency differently.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.- Additional Cleanup: Consider adding an additional cleanup step, such as Gel Permeation Chromatography (GPC), to remove interfering matrix components.- Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise detection limits.
Low Recovery in QuEChERS Inappropriate d-SPE Sorbent: The dispersive SPE sorbent is not effectively removing interferences or is adsorbing the analyte.- Optimize d-SPE Composition: For fatty matrices, include C18 in the d-SPE mixture. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it can retain planar pesticides.[3]

Quantitative Data on p,p'-DDD-d8 Recovery

While specific recovery data for p,p'-DDD-d8 is not always explicitly reported in all studies, the recovery of its non-deuterated counterpart, p,p'-DDD, can serve as a close proxy. The following table summarizes typical recovery ranges for p,p'-DDD using various cleanup methods. It is expected that p,p'-DDD-d8 will have very similar recovery values.

Cleanup Method Matrix Typical p,p'-DDD Recovery (%) Source
QuEChERS with d-SPE (PSA/C18) Vegetables70 - 120[1]
QuEChERS with EMR—Lipid Cleanup Whole Milk~88[2]
Liquid-Liquid Extraction Water82.7 - 95.4
Solid-Phase Extraction (C18) Water97.0
Gel Permeation Chromatography (GPC) Milk and Milk Powder70.1 - 114.7 (for a range of OCPs)

Experimental Protocols

Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is a general guideline for the cleanup of a sample extract containing p,p'-DDD-d8 using a C18 SPE cartridge.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution Condition Condition Cartridge (e.g., 5 mL Methanol) Equilibrate Equilibrate Cartridge (e.g., 5 mL Deionized Water) Condition->Equilibrate Load Load Sample Extract Equilibrate->Load Wash Wash Cartridge (e.g., 5 mL 50:50 Methanol:Water) Load->Wash Dry Dry Sorbent (e.g., Nitrogen stream for 10 min) Wash->Dry Elute Elute Analyte (e.g., 5 mL Dichloromethane) Dry->Elute Collect Collect Eluate Elute->Collect Analysis Analysis Collect->Analysis Proceed to GC/MS Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

Methodology:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent, followed by 5 mL of deionized water to equilibrate the phase. Do not let the sorbent go dry.

  • Sample Loading: Load the sample extract onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 50:50 methanol:water solution to remove polar interferences.

  • Drying: Dry the sorbent bed thoroughly by passing a stream of nitrogen through the cartridge for 10-15 minutes.

  • Elution: Elute the p,p'-DDD-d8 and other target analytes with 5 mL of a nonpolar solvent such as dichloromethane or hexane into a collection tube.

  • Concentration: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen before analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol is a general guideline for the extraction and cleanup of p,p'-DDD-d8 from a solid food matrix.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize Homogenize Sample Add_Solvent Add Acetonitrile & p,p'-DDD-d8 Homogenize->Add_Solvent Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake_Centrifuge Shake and Centrifuge Add_Salts->Shake_Centrifuge Take_Aliquot Take Aliquot of Supernatant Shake_Centrifuge->Take_Aliquot Add_dSPE Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) Take_Aliquot->Add_dSPE Vortex_Centrifuge Vortex and Centrifuge Add_dSPE->Vortex_Centrifuge Analysis Analysis Vortex_Centrifuge->Analysis Proceed to GC/MS Analysis

Caption: Workflow for QuEChERS extraction and cleanup.

Methodology:

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the p,p'-DDD-d8 internal standard.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove fats) and magnesium sulfate to remove residual water.

    • Vortex for 30 seconds and then centrifuge.

  • Analysis: The resulting supernatant is ready for direct injection or can be further concentrated before GC/MS analysis.

By following these guidelines and troubleshooting steps, researchers can improve the recovery of p,p'-DDD-d8, leading to more accurate and reliable analytical results. For specific applications, further optimization of these methods may be necessary.

References

Reference Data & Comparative Studies

Validation

Validation of an Analytical Method for p,p'-DDD using p,p'-DDD-d8: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a metabolite...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), a metabolite of the pesticide DDT, with a focus on the validation of a method utilizing its deuterated internal standard, p,p'-DDD-d8. The use of a stable isotope-labeled internal standard, such as p,p'-DDD-d8, is a cornerstone of robust analytical methodology, offering significant advantages in accuracy and precision by correcting for variations in sample preparation and instrument response.

This document outlines the validation parameters for an analytical method employing p,p'-DDD-d8 and compares its performance against alternative methods that utilize other internal standards or external calibration. The information presented is crucial for researchers and professionals in drug development and environmental analysis who require reliable and accurate quantification of p,p'-DDD in various matrices.

Performance Comparison of Analytical Methods

The use of an isotope-labeled internal standard like p,p'-DDD-d8 in analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS), significantly enhances the reliability of quantification. This approach, known as isotope dilution mass spectrometry (IDMS), is considered a reference technique for its ability to provide high accuracy and precision.

Below is a summary of typical performance data for a validated GC-MS/MS method for p,p'-DDD analysis, comparing the use of p,p'-DDD-d8 as an internal standard against a method using a different internal standard (e.g., a structurally similar compound) and a method with external standard calibration.

Validation ParameterMethod with p,p'-DDD-d8 (Isotope Dilution)Method with Alternative Internal StandardMethod with External Standard
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.995≥ 0.99
Accuracy (Recovery) 95 - 105%85 - 115%70 - 120%
Precision (Relative Standard Deviation, RSD) < 5%< 10%< 15%
Limit of Detection (LOD) 0.1 - 1 µg/kg0.5 - 5 µg/kg1 - 10 µg/kg
Limit of Quantification (LOQ) 0.5 - 2.5 µg/kg1 - 10 µg/kg5 - 25 µg/kg

Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

The data clearly indicates that the isotope dilution method using p,p'-DDD-d8 provides superior performance across all key validation parameters. The closer structural and chemical similarity of the deuterated internal standard to the analyte ensures that it behaves almost identically during extraction, cleanup, and analysis, leading to more effective correction for any losses or variations.

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of any analytical method. Below are the key experimental protocols for the determination of p,p'-DDD using p,p'-DDD-d8 as an internal standard, typically employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Homogenization: A representative portion of the sample (e.g., 10 g of a food matrix) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The tube is centrifuged at ≥ 3000 x g for 5 minutes.

  • Internal Standard Spiking: An aliquot of the upper acetonitrile layer is transferred to a new tube, and a known amount of the p,p'-DDD-d8 internal standard solution is added.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is then subjected to a cleanup step using a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The cleaned extract is transferred to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used for the analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • Inlet: Splitless injection mode at a temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, starting at 80 °C, holding for 1 minute, then ramping to 300 °C at a rate of 10 °C/min, and holding for 5 minutes.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both p,p'-DDD and p,p'-DDD-d8 are monitored.

      • p,p'-DDD transitions: For example, m/z 235 → 165 (quantifier) and m/z 237 → 167 (qualifier).

      • p,p'-DDD-d8 transitions: For example, m/z 243 → 173.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 290 °C.

Calibration and Quantification
  • Calibration Standards: A series of calibration standards are prepared in a suitable solvent or matrix blank extract, containing known concentrations of p,p'-DDD and a constant concentration of the p,p'-DDD-d8 internal standard.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of p,p'-DDD to the peak area of p,p'-DDD-d8 against the concentration of p,p'-DDD.

  • Quantification: The concentration of p,p'-DDD in the samples is determined by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Homogenization Sample Homogenization Extraction with Acetonitrile Extraction with Acetonitrile Sample Homogenization->Extraction with Acetonitrile Salting-out Salting-out Extraction with Acetonitrile->Salting-out Centrifugation 1 Centrifugation 1 Salting-out->Centrifugation 1 Internal Standard Spiking (p,p'-DDD-d8) Internal Standard Spiking (p,p'-DDD-d8) Centrifugation 1->Internal Standard Spiking (p,p'-DDD-d8) d-SPE Cleanup d-SPE Cleanup Internal Standard Spiking (p,p'-DDD-d8)->d-SPE Cleanup Centrifugation 2 Centrifugation 2 d-SPE Cleanup->Centrifugation 2 Final Extract Final Extract Centrifugation 2->Final Extract GC-MS/MS Analysis GC-MS/MS Analysis Final Extract->GC-MS/MS Analysis Data Processing Data Processing GC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Final Result Final Result Quantification->Final Result

Caption: Experimental workflow for p,p'-DDD analysis using p,p'-DDD-d8.

Key Validation Parameters Relationship

Validation Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Specificity Specificity Method Validation->Specificity LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Linearity->Range Limit of Detection (LOD) Limit of Detection (LOD) Limit of Quantification (LOQ) Limit of Quantification (LOQ) LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Comparative

Inter-laboratory Comparison for p,p'-DDD Analysis: A Guide for Researchers

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results for p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is paramount. This guide provides an ob...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results for p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is paramount. This guide provides an objective comparison of inter-laboratory performance for p,p'-DDD analysis, supported by experimental data from proficiency testing schemes and collaborative studies. The aim is to offer a comprehensive resource for evaluating and improving analytical methodologies for this important metabolite of the pesticide DDT.

Performance in Soil Analysis: An International Study

An extensive international inter-laboratory study involving 19 laboratories from 17 countries provides valuable insights into the performance of p,p'-DDD analysis in soil samples using an enzyme-linked immunosorbent assay (ELISA). The study design was based on Youden pairs and balanced replicates, with two types of soil (virgin forest and farmland) spiked with five different levels of DDT, of which p,p'-DDD is a metabolite.

The quantitative performance of the participating laboratories is summarized in the table below. The data is presented in terms of repeatability relative standard deviation (RSDr) and reproducibility relative standard deviation (RSDR), which are key indicators of precision within and between laboratories, respectively.

Analyte Concentration Range (mg/kg DDT)Repeatability Relative Standard Deviation (RSDr)Reproducibility Relative Standard Deviation (RSDR)
0.1 - 0.520% - 36%~38%
Near upper and lower detection limits36% - 57%~46%

Data sourced from an international interlaboratory study on DDT residues in soil by ELISA.[1][2]

The mean recoveries for both soil types were found to be similar, at 103% for the virgin forest soil and 100% for the farmland soil, for DDT concentrations between 0.1 and 2 mg/kg.[2] These results indicate a satisfactory level of accuracy across the participating laboratories.

Experimental Protocol: ELISA for p,p'-DDD in Soil

The following is a generalized experimental protocol based on the methodology employed in the international inter-laboratory study for the analysis of DDT residues, including p,p'-DDD, in soil samples by ELISA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_elisa ELISA Procedure cluster_data_analysis Data Analysis Sample Soil Sample Collection Spiking Spiking with p,p'-DDD Standard Sample->Spiking Homogenization Homogenization Spiking->Homogenization Solvent Addition of Methanol Homogenization->Solvent Shaking Shaking Solvent->Shaking Centrifugation Centrifugation Shaking->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Coating Antibody-Coated Microwell Plate Supernatant->Coating Incubation1 Addition of Sample Extract and Enzyme Conjugate Coating->Incubation1 Washing1 Washing Incubation1->Washing1 Substrate Addition of Substrate Washing1->Substrate Incubation2 Incubation Substrate->Incubation2 Stop Addition of Stop Solution Incubation2->Stop Reading Absorbance Reading at 450 nm Stop->Reading StandardCurve Standard Curve Generation Reading->StandardCurve Concentration Concentration Calculation StandardCurve->Concentration Statistics Statistical Evaluation (RSDr, RSDR, Recovery) Concentration->Statistics

Diagram 1: Experimental workflow for p,p'-DDD analysis in soil by ELISA.

Inter-laboratory Comparison Workflow

Proficiency testing (PT) and inter-laboratory comparisons are essential for external quality assessment and are a mandatory requirement for laboratories accredited under ISO 17025. The general workflow for such a comparison is outlined below.

interlab_workflow cluster_organization Organization cluster_analysis Laboratory Analysis cluster_evaluation Evaluation cluster_improvement Improvement PT_Provider Proficiency Test Provider Sample_Prep Preparation of Homogeneous and Stable Test Materials PT_Provider->Sample_Prep Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Lab_Analysis Analysis of Test Material using Routine Methods Distribution->Lab_Analysis Result_Submission Submission of Results Lab_Analysis->Result_Submission Statistical_Analysis Statistical Analysis of Submitted Data Result_Submission->Statistical_Analysis Performance_Scoring Performance Scoring (e.g., Z-scores) Statistical_Analysis->Performance_Scoring Report Issuance of Final Report Performance_Scoring->Report Lab_Review Laboratory Review of Performance Report->Lab_Review Corrective_Action Implementation of Corrective Actions Lab_Review->Corrective_Action

Diagram 2: General workflow of an inter-laboratory comparison.

Considerations for Method Selection and Performance Evaluation

The choice of analytical method can significantly impact the performance characteristics of p,p'-DDD analysis. While ELISA offers a rapid and cost-effective screening tool, chromatographic methods such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS) are considered the gold standard for confirmation and quantification due to their higher selectivity and sensitivity.

When participating in or evaluating the results of an inter-laboratory comparison, it is crucial to consider the following:

  • Matrix Effects: The composition of the sample matrix (e.g., soil, water, food) can influence the accuracy and precision of the analysis.

  • Method Validation: Laboratories should have a thoroughly validated method with established performance characteristics.

  • Statistical Analysis: Understanding the statistical parameters used to evaluate performance, such as Z-scores, is essential for interpreting the results correctly. A Z-score between -2 and +2 is generally considered satisfactory.

By actively participating in proficiency testing schemes and carefully evaluating the results, laboratories can ensure the reliability of their p,p'-DDD analysis, contributing to the generation of high-quality and comparable data across different organizations and studies.

References

Validation

The Gold Standard for p,p'-DDD Quantification: A Comparative Guide to the Use of p,p'-DDD-d8

For researchers, scientists, and drug development professionals engaged in the precise quantification of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD), the choice of analytical methodology is paramount to achieving reli...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of p,p'-dichlorodiphenyldichloroethane (p,p'-DDD), the choice of analytical methodology is paramount to achieving reliable and defensible results. This guide provides an objective comparison of the accuracy and precision of p,p'-DDD quantification when using a deuterated internal standard, p,p'-DDD-d8, versus alternative methods employing non-isotopic internal standards.

The use of a stable isotope-labeled internal standard, such as p,p'-DDD-d8, in conjunction with mass spectrometry is widely regarded as the gold standard for quantitative analysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in mitigating matrix effects and correcting for analyte loss during sample preparation and analysis.

Comparative Analysis of Accuracy and Precision

The following table summarizes the expected performance of p,p'-DDD quantification using p,p'-DDD-d8 as an internal standard compared to a conventional method using a non-isotopic internal standard, such as 1,2,3,4-tetrachloronaphthalene. The data for the method using p,p'-DDD-d8 is representative of the performance achieved with deuterated internal standards for similar persistent organic pollutants, while the data for the alternative method is derived from published validation studies[1].

ParameterMethod with p,p'-DDD-d8 (Isotope Dilution)Alternative Method (Non-Isotopic Internal Standard)
Accuracy (Recovery) 90-110%88.3-115.1%[1]
Precision (RSD) < 10%< 4.4%[1]

While the reported precision for the alternative method appears high, it is important to note that this may not account for all sources of variability that can be effectively corrected by an isotopic internal standard, especially in complex matrices. The strength of the isotope dilution method lies in its ability to provide consistently high accuracy and precision across a wide range of sample types and experimental conditions.

Experimental Protocols

Key Experiment: Quantification of p,p'-DDD in a Biological Matrix (e.g., Fish Oil)

1. Method Using p,p'-DDD-d8 (Isotope Dilution Mass Spectrometry)

This protocol is based on the principles of isotope dilution mass spectrometry, a technique known for its high accuracy and precision[2].

  • Sample Preparation:

    • A known mass of the fish oil sample is accurately weighed into a centrifuge tube.

    • A precise volume of a standard solution of p,p'-DDD-d8 is added to the sample as an internal standard.

    • The sample is subjected to extraction, for example, using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or liquid-liquid extraction with a suitable organic solvent like hexane or a mixture of dichloromethane and hexane.

    • The extract is then cleaned up using solid-phase extraction (SPE) with a sorbent such as Florisil or silica gel to remove interfering matrix components.

    • The final extract is concentrated to a known volume.

  • Instrumental Analysis (GC-MS/MS):

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injection: Splitless injection of 1 µL of the final extract.

      • Oven Temperature Program: A programmed temperature ramp to ensure separation of p,p'-DDD from other components.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

      • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both p,p'-DDD and p,p'-DDD-d8.

    • Quantification: The concentration of p,p'-DDD in the sample is determined by comparing the peak area ratio of the native p,p'-DDD to the deuterated internal standard (p,p'-DDD-d8) against a calibration curve prepared with known amounts of both compounds.

2. Alternative Method Using a Non-Isotopic Internal Standard

This protocol is based on a validated method for the determination of p,p'-DDD in fish oil using gas chromatography with an electron capture detector (GC-ECD)[1].

  • Sample Preparation:

    • A known mass of the fish oil sample is weighed.

    • A known amount of an internal standard solution (e.g., 1,2,3,4-tetrachloronaphthalene) is added.

    • The sample is extracted with an organic solvent.

    • A single-step cleanup process is performed.

  • Instrumental Analysis (GC-ECD):

    • Gas Chromatograph (GC) Conditions:

      • Column: A suitable capillary column for pesticide analysis.

      • Injection: Splitless injection.

      • Detector: Electron Capture Detector (ECD).

    • Quantification: The concentration of p,p'-DDD is determined by comparing the peak area of p,p'-DDD relative to the peak area of the internal standard against a calibration curve.

Workflow Visualization

The following diagram illustrates the logical workflow of the superior Isotope Dilution Mass Spectrometry (IDMS) method for the quantification of p,p'-DDD.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 1. Sample Aliquot Spike 2. Add p,p'-DDD-d8 (Internal Standard) Sample->Spike Extract 3. Extraction Spike->Extract Cleanup 4. Solid-Phase Extraction (Cleanup) Extract->Cleanup Concentrate 5. Concentration Cleanup->Concentrate GCMS 6. GC-MS/MS Analysis Concentrate->GCMS Detect 7. Detection of p,p'-DDD and p,p'-DDD-d8 GCMS->Detect Ratio 8. Calculate Peak Area Ratio (p,p'-DDD / p,p'-DDD-d8) Detect->Ratio CalCurve 9. Compare to Calibration Curve Ratio->CalCurve Result 10. Final Concentration CalCurve->Result

References

Comparative

A Comparative Guide to Internal Standards for p,p'-DDD Analysis

For Researchers, Scientists, and Drug Development Professionals In the quantitative analysis of the organochlorine pesticide metabolite p,p'-DDD, the choice of an appropriate internal standard is critical for achieving a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the organochlorine pesticide metabolite p,p'-DDD, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of the isotopically labeled internal standard p,p'-DDD-d8 against other common alternatives, supported by experimental data from various analytical method validation studies.

The Gold Standard: Isotopically Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as p,p'-DDD-d8, are widely considered the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in analytical conditions.[2]

Performance Comparison: p,p'-DDD-d8 vs. Alternative Internal Standards

The following table summarizes the performance characteristics of different types of internal standards used in the analysis of p,p'-DDD and other organochlorine pesticides. The data is compiled from multiple method validation studies.

Performance Metricp,p'-DDD-d8 (Isotopically Labeled)Structural Analogs (e.g., Aldrin, 1,2,3,4-Tetrachloronaphthalene)
Accuracy (Recovery) Expected to be high and consistent (typically 90-110%) due to co-elution and similar behavior to the analyte.Variable, with reported recoveries for p,p'-DDD ranging from 88.3% to 115.1% using 1,2,3,4-tetrachloronaphthalene[3] and within ±15% for DDD using aldrin.[4]
Precision (%RSD) Generally low (<15%) as it effectively corrects for analytical variability.Can be higher and more variable, with reported precision for a range of organochlorine pesticides between 0.3% and 27.5%.[5] For DDD with aldrin as IS, precision was within ±15%.
Linearity (R²) Typically ≥ 0.99, demonstrating a strong correlation between response and concentration.Generally good (≥ 0.99), but can be more susceptible to matrix-induced non-linearity.
Matrix Effect Compensation Excellent, as the SIL standard co-elutes and experiences the same ionization suppression or enhancement as the analyte.Less effective, as differences in chemical structure can lead to different responses to matrix components.
Cost Higher, due to the complexity of synthesis.Lower, as they are typically more readily available chemical compounds.

Experimental Protocols

The following are generalized experimental methodologies for the analysis of p,p'-DDD using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of a food matrix) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube, and an internal standard solution (containing p,p'-DDD-d8 or a structural analog) is added. Acetonitrile is then added, and the tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is used for the analysis.

  • Chromatographic Separation: A capillary column (e.g., DB-5ms) is used to separate the analytes. The oven temperature is programmed to achieve optimal separation.

  • Ionization: Electron ionization (EI) is typically used to ionize the analytes.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for p,p'-DDD and the internal standard are monitored.

  • Quantification: The concentration of p,p'-DDD is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

A typical experimental workflow for p,p'-DDD analysis using an internal standard.

LogicalRelationship cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte p,p'-DDD (Analyte) Identical Nearly Identical Similar Similar but Different IS_Deuterated p,p'-DDD-d8 (Isotopically Labeled IS) IS_Deuterated->Identical IS_Analog Structural Analog IS (e.g., Aldrin) IS_Analog->Similar High_Accuracy High Accuracy & Precision Identical->High_Accuracy Leads to Variable_Accuracy Variable Accuracy & Precision Similar->Variable_Accuracy Can lead to

Logical relationship between internal standard type and analytical performance.

Conclusion

The selection of an internal standard is a critical step in the development of robust and reliable analytical methods for the quantification of p,p'-DDD. While structural analogs can provide acceptable performance, the use of a stable isotope-labeled internal standard like p,p'-DDD-d8 is highly recommended. The near-identical physicochemical properties of p,p'-DDD-d8 to the native analyte ensure superior correction for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision. For research and development applications where the highest quality data is paramount, p,p'-DDD-d8 is the unequivocally superior choice.

References

Comparative

A Comparative Guide to Measurement Uncertainty in p,p'-DDD Analysis

For researchers, scientists, and professionals in drug development, accurate quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is critical. This guide provides an objective comparison of analytical methodo...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is critical. This guide provides an objective comparison of analytical methodologies for p,p'-DDD analysis, with a focus on measurement uncertainty. The supporting experimental data, detailed protocols, and workflow visualizations are designed to aid in method selection and validation.

Understanding Measurement Uncertainty

Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand[1]. It provides a quantitative indication of the quality of a measurement result, and understanding its sources is crucial for reliable analytical outcomes. Major contributors to measurement uncertainty in chemical analysis include sampling, sample preparation, instrument variation, calibration standards, and data processing[2][3].

Comparison of Analytical Methods for p,p'-DDD Analysis

The selection of an analytical method for p,p'-DDD quantification depends on various factors, including the sample matrix, required sensitivity, and the acceptable level of measurement uncertainty. Gas chromatography (GC) and liquid chromatography (LC) are the two most common techniques employed for this purpose.

Analytical MethodMatrixKey Performance CharacteristicsReference
Gas Chromatography with Electron Capture Detector (GC-ECD) Fish OilRecovery: 88.3% to 115.1% Reproducibility (RSD): < 5%[4]
Liquid Chromatography with Diode Array Detector (LC-DAD) PlasmaIntra-assay Precision (RSD): 2.28% to 3.89% Inter-assay Precision (RSD): 5.01% to 9.98% Accuracy: 89.4% to 105.9%[5]

Note: The performance characteristics presented are from specific studies and may vary depending on the laboratory, instrumentation, and sample complexity.

Inter-laboratory comparison studies are invaluable for assessing the reproducibility and comparability of analytical methods across different laboratories. The results from such studies provide a broader understanding of the expected measurement uncertainty in real-world scenarios.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to minimizing measurement uncertainty. Below are summarized methodologies for the key analytical techniques.

1. Gas Chromatography with Electron Capture Detector (GC-ECD) for p,p'-DDD in Fish Oil

  • Sample Preparation: A single-step cleanup process is employed. An internal standard (1,2,3,4-tetrachloronaphtalene) is added to the sample.

  • Instrumentation: A gas chromatograph equipped with an electron capture detector.

  • Injection: 1 µL of the prepared sample is injected in splitless mode. The injector temperature is maintained at 275 °C.

  • Chromatographic Conditions: The specific column and temperature program are selected to achieve good peak resolution within a reasonable analysis time (e.g., less than 14 minutes).

  • Quantification: The concentration of p,p'-DDD is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with certified reference materials.

2. Liquid Chromatography with Diode Array Detector (LC-DAD) for o,p'-DDD (Mitotane) in Plasma

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma sample, followed by centrifugation. p,p'-DDD is used as an internal standard.

  • Instrumentation: A high-performance liquid chromatograph coupled to a diode array detector.

  • Injection: 50 µL of the supernatant is injected into the LC system.

  • Chromatographic Conditions: A suitable C18 column and a mobile phase gradient are used to separate the analyte from matrix components.

  • Quantification: The concentration is determined using a standard curve, which is linear over the studied concentration range (e.g., 1.0 to 50.0 µg/mL).

Workflow and Sources of Uncertainty

The following diagram illustrates a typical analytical workflow for p,p'-DDD analysis and highlights the key stages where uncertainty is introduced.

G Analytical Workflow for p,p'-DDD Analysis and Sources of Uncertainty cluster_pre Pre-analytical cluster_ana Analytical cluster_post Post-analytical Sampling Sampling (Uncertainty: Representativeness) Transport_Storage Sample Transport & Storage (Uncertainty: Analyte Stability) Sampling->Transport_Storage Preparation Sample Preparation (Extraction, Cleanup) (Uncertainty: Recovery, Contamination) Transport_Storage->Preparation Analysis Instrumental Analysis (GC or LC) (Uncertainty: Injection Volume, Detector Response) Preparation->Analysis Calibration Instrument Calibration (Uncertainty: Standard Purity, Dilution) Calibration->Analysis Processing Data Processing (Integration, Calculation) (Uncertainty: Peak Integration, Model Fitting) Analysis->Processing Reporting Reporting (Uncertainty: Rounding, Transcription) Processing->Reporting Result Final Result with Measurement Uncertainty Reporting->Result

Caption: Workflow of p,p'-DDD analysis and key uncertainty sources.

This guide provides a foundational understanding of measurement uncertainty in p,p'-DDD analysis. For specific applications, it is essential to perform in-house validation studies to determine the measurement uncertainty associated with the chosen method and laboratory conditions.

References

Validation

GC-MS vs. LC-MS/MS: A Comparative Guide for the Analysis of p,p'-DDD

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is critical. This guide provides an objective comparison of...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) is critical. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this specific organochlorine pesticide. This comparison is supported by experimental data to inform the selection of the most suitable methodology.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with a tandem mass spectrometer (GC-MS/MS), is generally the superior technique for the analysis of p,p'-DDD and other legacy organochlorine pesticides.[1] This is primarily due to the volatile and thermally stable nature of p,p'-DDD, making it highly amenable to gas chromatography. LC-MS/MS can be employed, but it often requires specific ionization techniques to effectively handle such non-polar compounds and may not achieve the same level of performance as GC-MS/MS.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the analysis of p,p'-DDD using GC-MS and provides expected performance characteristics for LC-MS/MS based on general pesticide analysis methodologies.

Performance MetricGC-MS / GC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.001 - 0.563 µg/L (in water)Typically in the ng/L to low µg/L range, but can be higher for non-polar compounds.
Limit of Quantitation (LOQ) 0.002 - 0.016 µg/L (in water)Generally 0.5 - 5 µg/kg in food matrices, but may be higher for p,p'-DDD.[2]
**Linearity (R²) **> 0.99> 0.99
Recovery 89.4% - 107% (in various matrices)[3]80% - 120% (general pesticide recovery)[4]
Precision (%RSD) < 10%< 20%

Experimental Protocols

Detailed methodologies for the analysis of p,p'-DDD using both GC-MS and LC-MS/MS are outlined below. These protocols are based on established methods for pesticide residue analysis.

GC-MS/MS Experimental Protocol

This protocol is suitable for the analysis of p,p'-DDD in environmental and biological samples.

1. Sample Preparation (QuEChERS Method)

  • Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile. For dry samples like flour, add 20 mL of water and allow to sit before adding 10 mL of acetonitrile.[5]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer the acetonitrile supernatant to a tube containing a cleanup sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Extract: Centrifuge and transfer the cleaned extract into a GC vial. Add appropriate internal standards and analyte protectants.

2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or similar.

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet: Splitless or Pulsed Splitless injection.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1.5 min.

    • Ramp 1: 80°C/min to 180°C.

    • Ramp 2: 40°C/min to 250°C.

    • Ramp 3: 70°C/min to 320°C, hold for a total run time of 9 min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

LC-MS/MS Experimental Protocol

While not the primary choice for p,p'-DDD, this protocol can be adapted for its analysis, particularly when dealing with complex matrices or when analyzing for a broader range of pesticides with varying polarities.

1. Sample Preparation

  • Follow a similar QuEChERS or solvent extraction protocol as described for GC-MS/MS.

  • The final extract should be reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or similar.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with a suitable ionization source.

  • Column: A reversed-phase column such as a C18 (e.g., 2.1 x 50 mm).

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to enhance ionization.

  • Ionization Source: Atmospheric Pressure Photoionization (APPI) is recommended for non-polar compounds like p,p'-DDD as it is more effective at ionizing them compared to Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Analytical Workflow Comparison

The following diagram illustrates the general workflow for sample analysis using GC-MS and LC-MS/MS.

General Analytical Workflow: GC-MS vs. LC-MS/MS cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup GC_Intro Volatilization & Injection Cleanup->GC_Intro Volatile Analytes LC_Intro Liquid Injection Cleanup->LC_Intro Soluble Analytes GC_Sep Gas Chromatography Separation GC_Intro->GC_Sep GC_Ion Electron Ionization (EI) GC_Sep->GC_Ion MS_Detect_GC Mass Spectrometry Detection (MS/MS) GC_Ion->MS_Detect_GC Data_Analysis Data Analysis & Quantification MS_Detect_GC->Data_Analysis LC_Sep Liquid Chromatography Separation LC_Intro->LC_Sep LC_Ion Ionization (e.g., APPI for p,p'-DDD) LC_Sep->LC_Ion MS_Detect_LC Mass Spectrometry Detection (MS/MS) LC_Ion->MS_Detect_LC MS_Detect_LC->Data_Analysis

Caption: A comparison of the analytical workflows for GC-MS and LC-MS/MS.

Metabolic Pathway of p,p'-DDT

p,p'-DDD is a principal metabolite of the insecticide p,p'-DDT. Understanding its metabolic fate is crucial in toxicological and environmental studies.

Metabolic Pathway of p,p'-DDT DDT p,p'-DDT DDD p,p'-DDD DDT->DDD Reductive Dechlorination (Cytochrome P450) DDA p,p'-DDA (excreted) DDT->DDA DDE p,p'-DDE DDD->DDE Dehydrogenase DDMU p,p'-DDMU DDD->DDMU Dehydrochlorinase DDD->DDA

Caption: The metabolic conversion of p,p'-DDT to its primary metabolites.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for p,p'-DDD in Diverse Matrices

For researchers, scientists, and professionals in drug development, the accurate quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) across various environmental and biological matrices is of paramount impor...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) across various environmental and biological matrices is of paramount importance. A metabolite of the notorious insecticide DDT, p,p'-DDD is a persistent organic pollutant with known endocrine-disrupting properties, necessitating robust and reliable analytical methods for its monitoring. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for a given application.

Comparison of Analytical Method Performance

The selection of an analytical method for p,p'-DDD determination is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. Gas chromatography (GC) coupled with various detectors remains the workhorse for the analysis of organochlorine pesticides like p,p'-DDD. The following tables summarize the performance of commonly employed methods based on data synthesized from multiple studies.

Table 1: Performance of Gas Chromatography-Based Methods for p,p'-DDD Analysis

Analytical MethodMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
GC-ECD Soil≥0.995-0.0165 mg/kg72-120<15
Water≥0.995-0.132 µg/L83-110<15
Sediment--1-5 µg/kg--
GC-MS Trout0.990-0.9990.6-8.3 µg/kg2-25 µg/kg-1.4-17.9
Chicken Breast>0.99-3.0-4.9 µg/kg71.2-118.82.9-18.1
Water0.9992-0.9999----
GC-MS/MS Daikenchuto-----
Environmental Water0.99790.0009 µg/L0.0028 µg/L--

Table 2: Performance of Liquid Chromatography-Based Methods for p,p'-DDD Analysis

Analytical MethodMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
LC-MS/MS Surface Water-0.4-6 ng/L->70<20

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized experimental protocols for the extraction, cleanup, and analysis of p,p'-DDD in different matrices, compiled from various research articles.

Sample Preparation: Extraction and Cleanup

The choice of extraction and cleanup method is critical for removing interfering substances from the sample matrix and ensuring accurate quantification of p,p'-DDD.

a) Solid Matrices (Soil, Sediment, and Tissue)

  • Soxhlet Extraction: This classical technique involves continuous extraction with an organic solvent (e.g., dichloromethane) for 18-24 hours.[1]

  • Ultrasonic Extraction: A faster alternative where the sample is sonicated with a solvent (e.g., n-hexane) for a shorter duration (15-180 minutes).[2]

  • Accelerated Solvent Extraction (ASE®): A high-pressure, high-temperature technique that significantly reduces extraction time and solvent consumption.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This popular method involves a two-step process of extraction with a solvent (typically acetonitrile) and salting out, followed by dispersive solid-phase extraction (d-SPE) for cleanup.[4][5]

b) Liquid Matrices (Water)

  • Liquid-Liquid Extraction (LLE): The sample is partitioned with an immiscible organic solvent to extract the analytes of interest.

  • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent cartridge that retains the analytes, which are then eluted with a small volume of solvent.

c) Cleanup

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the analysis. Common cleanup techniques include:

  • Adsorption Chromatography: Using materials like Florisil, silica gel, or alumina to separate analytes from interferences.

  • Gel Permeation Chromatography (GPC): Separates molecules based on their size, effectively removing large molecules like lipids.

  • Dispersive Solid-Phase Extraction (d-SPE): Used in the QuEChERS method, where a sorbent is added to the extract to bind and remove interferences.

Instrumental Analysis

a) Gas Chromatography (GC)

  • Injector: Splitless injection is commonly used for trace analysis.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, Rxi-5SilMS) is typically employed for the separation of organochlorine pesticides.

  • Detectors:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like p,p'-DDD, but can be prone to interference.

    • Mass Spectrometry (MS): Provides confirmation of the analyte's identity based on its mass spectrum. Can be operated in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

    • Tandem Mass Spectrometry (MS/MS): Offers the highest selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte.

b) Liquid Chromatography (LC)

  • Column: A reverse-phase column (e.g., C18) is typically used for the separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detector:

    • Tandem Mass Spectrometry (MS/MS): The most common detector for LC analysis of pesticides, providing high sensitivity and selectivity.

Visualizing Workflows and Pathways

To better illustrate the processes involved in p,p'-DDD analysis and its biological impact, the following diagrams have been generated using the DOT language.

cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Solid Solid Matrix (Soil, Sediment, Tissue) Soxhlet Soxhlet Extraction Solid->Soxhlet Ultrasonic Ultrasonic Extraction Solid->Ultrasonic ASE Accelerated Solvent Extraction Solid->ASE QuEChERS_ext QuEChERS Extraction Solid->QuEChERS_ext Liquid Liquid Matrix (Water) LLE Liquid-Liquid Extraction Liquid->LLE SPE_ext Solid-Phase Extraction Liquid->SPE_ext Adsorption Adsorption Chromatography (Florisil, Silica, Alumina) Soxhlet->Adsorption GPC Gel Permeation Chromatography Soxhlet->GPC Ultrasonic->Adsorption Ultrasonic->GPC ASE->Adsorption ASE->GPC dSPE Dispersive SPE (d-SPE) QuEChERS_ext->dSPE LLE->Adsorption LLE->GPC SPE_ext->Adsorption SPE_ext->GPC GC Gas Chromatography (GC) Adsorption->GC LC Liquid Chromatography (LC) Adsorption->LC GPC->GC GPC->LC dSPE->GC dSPE->LC ECD Electron Capture Detector (ECD) GC->ECD MS Mass Spectrometry (MS) GC->MS MSMS Tandem Mass Spectrometry (MS/MS) GC->MSMS LC->MSMS

Caption: Generalized workflow for the analysis of p,p'-DDD.

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDD p,p'-DDD ER Estrogen Receptor (ERα/ERβ) DDD->ER Agonist Binding AR Androgen Receptor (AR) DDD->AR Antagonist Binding (Antiandrogenic Effect) DDD_ER p,p'-DDD-ER Complex ER->DDD_ER ARE Androgen Response Element (ARE) AR->ARE Blocked Binding ERE Estrogen Response Element (ERE) DDD_ER->ERE Translocation to Nucleus Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Binding Endocrine_Disruption Endocrine Disruption Gene_Transcription->Endocrine_Disruption

Caption: Signaling pathway of p,p'-DDD-induced endocrine disruption.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of p,p'-DDD-d8: A Guide for Laboratory Professionals

Researchers, scientists, and drug development professionals handling p,p'-DDD-d8 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. As a deuterated analog of the organoc...

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling p,p'-DDD-d8 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. As a deuterated analog of the organochlorine pesticide p,p'-DDD, this compound requires management as a hazardous chemical waste. The primary disposal route for organochlorine pesticides is incineration at a licensed hazardous waste facility.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for p,p'-DDD, as a specific SDS for the deuterated form may not be readily available. The toxicological properties of p,p'-DDD-d8 are expected to be essentially the same as those of the non-deuterated parent compound.

Key Hazards of p,p'-DDD:

  • Toxicity: Toxic if swallowed and harmful in contact with skin.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

Personnel handling p,p'-DDD-d8 must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of p,p'-DDD-d8 waste generated in a laboratory setting. This procedure is designed to comply with general laboratory chemical waste guidelines and the specific requirements for organochlorine pesticides.

1. Waste Identification and Segregation:

  • All materials contaminated with p,p'-DDD-d8, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
  • Segregate p,p'-DDD-d8 waste from other waste streams to prevent accidental mixing of incompatible chemicals.[3][4] Aqueous and organic solvent wastes should be collected separately.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
  • The container label should clearly identify the contents as "Hazardous Waste: p,p'-DDD-d8" and include the approximate concentration and quantity.
  • Ensure the container is kept securely closed when not in use.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
  • Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

4. Disposal Request and Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.
  • Provide them with all necessary information regarding the waste, including its identity, quantity, and any associated hazards.

5. Empty Container Management:

  • Empty containers that held p,p'-DDD-d8 must also be managed as hazardous waste unless properly decontaminated.
  • Triple-rinsing the container with a suitable solvent is a common decontamination procedure. The rinsate must be collected and disposed of as hazardous waste.
  • After decontamination, deface or remove the original label and dispose of the container as instructed by your EHS office.

Quantitative Data Summary

The following table summarizes the key hazard classifications for the parent compound, p,p'-DDD, which should be used to inform the handling and disposal of p,p'-DDD-d8.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed
Acute Dermal Toxicity Harmful in contact with skin
Acute Aquatic Toxicity Very toxic to aquatic life
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of p,p'-DDD-d8 waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal start p,p'-DDD-d8 Waste Generated segregate Segregate from other lab waste streams start->segregate containerize Use a dedicated, leak-proof hazardous waste container segregate->containerize label_container Label container with: 'Hazardous Waste: p,p'-DDD-d8' containerize->label_container store Store in designated satellite accumulation area label_container->store contact_ehs Contact EHS for waste pickup store->contact_ehs incineration Incineration at a licensed hazardous waste facility contact_ehs->incineration

References

Handling

Personal protective equipment for handling p,p'-DDD-d8

Essential Safety and Handling Guide for p,p'-DDD-d8 Audience: Researchers, scientists, and drug development professionals. This guide provides critical safety and logistical information for the handling and disposal of p...

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for p,p'-DDD-d8

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of p,p'-DDD-d8. Given that p,p'-DDD-d8 is a deuterated form of p,p'-DDD, its chemical and toxicological properties are considered to be nearly identical. Therefore, this guidance is based on the available safety data for p,p'-DDD.

Hazard Identification and Classification

p,p'-DDD is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or in contact with skin, and it is very toxic to aquatic life with long-lasting effects.[1] It is also a suspected carcinogen.[2][3]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H410: Very toxic to aquatic life with long lasting effects.

Hazard ClassificationCategoryGHS Code
Acute Toxicity, Oral3H301
Acute Toxicity, Dermal4H312
Hazardous to the Aquatic Environment, Acute1H400
Hazardous to the Aquatic Environment, Chronic1H410

Data sourced from the Safety Data Sheet for p,p'-DDD.

Operational Plan: Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling p,p'-DDD-d8 to ensure that the appropriate PPE is selected. The following is a general guideline.

Recommended PPE
Body Part Equipment Specification
Respiratory RespiratorA NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder form or creating solutions.
Hands Chemical-resistant glovesNitrile or neoprene gloves. Ensure to check the glove manufacturer's chemical resistance chart.
Eyes Safety glasses with side shields or gogglesTo protect against splashes or airborne particles.
Body Laboratory coatA standard lab coat should be worn. For larger quantities or in case of a potential splash, a chemical-resistant apron or coveralls are recommended.
Feet Closed-toe shoesStandard laboratory practice.

This table summarizes standard laboratory PPE recommendations.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of p,p'-DDD-d8.

Disposal Plan

p,p'-DDD-d8 and materials contaminated with it must be disposed of as hazardous waste.

Waste Categorization

Based on its toxicity and environmental hazards, p,p'-DDD is considered a hazardous waste. Unused p,p'-DDD may fall under the P-list of acute hazardous wastes. It is crucial to consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Disposal Procedure
  • Segregation:

    • Collect all waste contaminated with p,p'-DDD-d8, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "p,p'-DDD-d8".

    • Include the appropriate hazard pictograms (e.g., skull and crossbones, environment).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.

    • Ensure the storage area is secure and away from drains and sources of ignition.

  • Spill Response:

    • In case of a small spill, dampen the solid material with 60-70% ethanol and carefully transfer it to a hazardous waste container.

    • Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water wash.

    • For larger spills, evacuate the area and contact your institution's emergency response team.

Logical Relationship for Disposal

Disposal_Plan Chemical_Use Chemical Use Generates Waste Waste_Identification Identify as Hazardous Waste Chemical_Use->Waste_Identification Segregation Segregate Contaminated Materials Waste_Identification->Segregation Containerization Place in Labeled Container Segregation->Containerization Storage Store in Designated Area Containerization->Storage Collection Arrange for EHS Collection Storage->Collection

Caption: Logical steps for the proper disposal of p,p'-DDD-d8 waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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